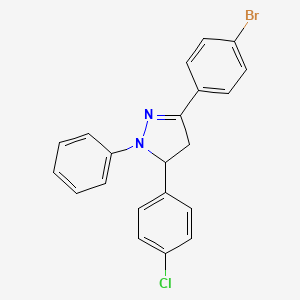
3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the pyrazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of chalcones with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of ethanol as a solvent. The general reaction scheme is as follows:
Preparation of Chalcones: The chalcones are synthesized by the Claisen-Schmidt condensation of 4-bromoacetophenone and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.
Cyclization: The chalcones are then reacted with hydrazine hydrate under reflux conditions to form the desired pyrazoline compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
相似化合物的比较
Similar Compounds
- 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenylpyrazole
- 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazoline
- 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1H-pyrazole
Uniqueness
3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to the specific arrangement of bromine, chlorine, and phenyl groups on the pyrazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
5-(4-bromophenyl)-3-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGVVOPGRLLZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














